8-n-Hexylaminotheophylline
Overview
Description
8-n-Hexylaminotheophylline is a derivative of theophylline, a naturally occurring alkaloid found in tea leaves and cocoa beans. Theophylline is well-known for its bronchodilator effects, making it useful in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease. The modification of theophylline to include an 8-n-hexylamino group aims to enhance its biological activity and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-n-Hexylaminotheophylline typically involves the reaction of 8-bromotheophylline with n-hexylamine. The process can be summarized as follows:
Starting Material: 8-bromotheophylline is prepared by brominating theophylline.
Reaction with n-Hexylamine: The 8-bromotheophylline is then reacted with n-hexylamine in a solvent such as aqueous propanol-2.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
8-n-Hexylaminotheophylline can undergo various chemical reactions, including:
Substitution Reactions: The amino group at the 8-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated derivative of this compound.
Scientific Research Applications
8-n-Hexylaminotheophylline has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity of theophylline derivatives.
Medicine: Its pharmacological properties are explored for potential therapeutic uses, particularly in respiratory diseases.
Industry: The compound can be used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 8-n-Hexylaminotheophylline is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle, particularly in the bronchial airways, and reduces airway responsiveness to histamine and other bronchoconstrictors . Additionally, it may block adenosine receptors, contributing to its stimulant effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
8-Chlorotheophylline: Another derivative of theophylline, known for its stimulant properties and use in combination with diphenhydramine as an antiemetic.
8-Diethylaminotheophylline: Exhibits potent analgesic effects and is used in pain management.
8-Hydroxyquinoline Derivatives: These compounds have diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
8-n-Hexylaminotheophylline is unique due to its specific substitution at the 8-position with an n-hexylamino group. This modification can enhance its lipophilicity, potentially improving its bioavailability and pharmacokinetic properties compared to other theophylline derivatives.
Properties
IUPAC Name |
8-(hexylamino)-1,3-dimethyl-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-4-5-6-7-8-14-12-15-9-10(16-12)17(2)13(20)18(3)11(9)19/h4-8H2,1-3H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCWFVINQNEILP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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